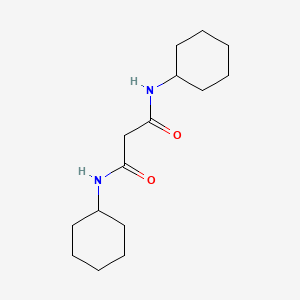

Propanediamide, N,N'-dicyclohexyl-

Description

Historical Context and Evolution of Academic Inquiry into Diamide (B1670390) Systems

The study of diamide systems has a rich history, evolving from fundamental academic curiosity to the development of commercially significant molecules. Early research focused on the synthesis and basic properties of simple amides. A pivotal moment in the history of organic synthesis was the artificial creation of urea, a simple diamide, from inorganic precursors by Friedrich Wöhler in 1828. This experiment was instrumental in dismantling the theory of vitalism.

In the 20th century, the focus of diamide research expanded significantly. The discovery of the insecticidal properties of certain diamide derivatives marked a new era. A notable example is the development of the diamide class of insecticides, which began with pioneering work by researchers at Nihon Nohyaku. Current time information in Bangalore, IN. They transformed a herbicide lead with weak insecticidal activity into flubendiamide, a potent lepidoptericide. Current time information in Bangalore, IN.nih.gov This success spurred further research by companies like DuPont, leading to the discovery of blockbuster insecticides such as chlorantraniliprole (B1668704) and cyantraniliprole. Current time information in Bangalore, IN.nih.govwikipedia.org These compounds are highly effective and act on insect ryanodine (B192298) receptors, a different mode of action compared to many existing insecticides. nih.govwikipedia.org The development of these commercial products has, in turn, fueled more fundamental academic research into the structure-activity relationships, mechanism of action, and potential for resistance development in diamide insecticides. nih.govresearchgate.net

Significance of N,N'-Disubstituted Propanediamides in Contemporary Chemical Research

N,N'-disubstituted propanediamides, the class of compounds to which N,N'-dicyclohexylpropanediamide belongs, are of significant interest in several areas of contemporary chemical research. Their structural features, particularly the presence of two amide functionalities and the nature of the N-substituents, make them versatile building blocks and functional molecules.

One of the key areas of research is in coordination chemistry . The amide oxygen atoms can act as ligands, binding to metal ions to form coordination complexes. The flexibility of the propanediamide backbone allows these ligands to adopt various conformations, enabling the formation of diverse and sometimes unprecedented structures, including coordination polymers. rsc.org The nature of the N-substituents, such as the cyclohexyl groups in N,N'-dicyclohexylpropanediamide, can influence the solubility, stability, and steric properties of the resulting metal complexes.

Another significant application is in solvent extraction and separation science . The ability of N,N'-disubstituted propanediamides to selectively bind to specific metal ions makes them valuable as extractants for separating metals from aqueous solutions. This is particularly relevant in the field of nuclear waste reprocessing, where there is a need for robust and selective extractants for actinides and lanthanides.

Furthermore, the diamide functional group is a common motif in medicinal chemistry and materials science . The hydrogen bonding capabilities of the amide groups can be exploited in the design of supramolecular assemblies and functional materials.

Overview of Key Research Areas and Trajectories for N,N'-Dicyclohexylpropanediamide

Direct academic research on N,N'-dicyclohexylpropanediamide is not extensively documented in publicly available literature. However, based on the research into structurally similar N,N'-disubstituted malonamides and the broader field of diamide chemistry, several key research trajectories can be outlined for this compound.

Synthesis and Characterization: While the synthesis of N,N'-dicyclohexylpropanediamide is not widely reported, it can be inferred from general methods for amide formation. A likely synthetic route would involve the condensation of malonic acid or its derivatives with dicyclohexylamine (B1670486). Detailed characterization would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity. The melting point of N,N'-dicyclohexylpropanediamide has been reported to be in the range of 174-176 °C. sigmaaldrich.com

Coordination Chemistry and Complexation Studies: A primary area of investigation would be its behavior as a ligand. Research would likely focus on its ability to form complexes with various metal ions. Key questions would include the coordination modes (e.g., monodentate, bidentate, bridging), the stoichiometry of the resulting complexes, and their structural characterization using techniques like single-crystal X-ray diffraction. The bulky cyclohexyl groups would be expected to play a significant role in the steric environment around the metal center, potentially leading to unique coordination geometries and properties.

Extraction and Separation Applications: Drawing parallels with other N,N'-disubstituted malonamides, a significant research trajectory for N,N'-dicyclohexylpropanediamide would be its evaluation as an extractant for metal ions. Studies would involve determining its extraction efficiency and selectivity for various metals, particularly those of environmental or industrial importance. The influence of factors such as pH, solvent system, and the presence of other ions on the extraction process would be crucial areas of investigation.

Structural Analysis: A detailed structural analysis, particularly through single-crystal X-ray diffraction, would provide valuable insights into the molecule's conformation in the solid state. This would reveal information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its physical properties and its behavior in different chemical environments.

While specific data for N,N'-dicyclohexylpropanediamide is sparse, the following table presents typical data that would be the focus of academic research for this and related compounds.

| Property | Data |

| IUPAC Name | N |

| CAS Number | 10256-00-5 sigmaaldrich.com |

| Molecular Formula | C15H26N2O2 |

| Molecular Weight | 266.38 g/mol |

| Melting Point | 174-176 °C sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

Further research is required to fully elucidate the chemical properties and potential applications of N,N'-dicyclohexylpropanediamide. The existing body of knowledge on related diamide systems provides a strong foundation and a clear roadmap for future academic inquiry into this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dicyclohexylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWDZKXTXQFQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145269 | |

| Record name | Propanediamide, N,N'-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10256-00-5 | |

| Record name | Propanediamide, N,N'-dicyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010256005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanediamide, N,N'-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Dicyclohexylpropanediamide and Its Analogues

Established and Novel Synthetic Routes Towards N,N'-Dicyclohexylpropanediamide

The formation of the amide bonds in N,N'-dicyclohexylpropanediamide is the central challenge in its synthesis. Various methodologies, from well-established reactions to innovative catalytic systems, have been explored to achieve this transformation efficiently.

Optimization of Classical Amide Bond Formation Strategies

The most traditional and direct route to N,N'-dicyclohexylpropanediamide involves the reaction of a malonic acid derivative with dicyclohexylamine (B1670486). wikipedia.org Malonic acid can be converted into more reactive intermediates, such as malonyl chloride or malonic anhydride, to facilitate the reaction. wikipedia.org A common approach is the acylation of dicyclohexylamine with malonyl chloride, a highly reactive acyl halide. youtube.com

Optimization of these classical methods often focuses on improving reaction yields, simplifying purification, and minimizing side reactions. A significant side product in amide syntheses that use N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent is the formation of N-acylurea. nih.gov While DCC is primarily known as a dehydrating agent for coupling amino acids, the principles of managing its side reactions are relevant. nih.govresearchgate.netwikipedia.org Studies have shown that the chiral integrity of N-acylureas can be preserved even when the desired peptide product undergoes racemization, suggesting a different formation pathway than the expected O-acylisourea intermediate. nih.gov

| Method | Reagents | Key Features |

| Acyl Chloride Method | Malonyl chloride, Dicyclohexylamine, Base | High reactivity; often requires a base to neutralize HCl byproduct. youtube.com |

| Coupling Agent Method | Malonic acid, Dicyclohexylamine, Coupling agent (e.g., DCC) | Milder conditions than acyl chlorides; DCC use leads to N,N'-dicyclohexylurea (DCU) byproduct. researchgate.net |

| Anhydride Method | Malonic anhydride, Dicyclohexylamine | Can be used as an intermediate for mono-amide derivatives. wikipedia.org |

Development of Catalytic and Chemo-Selective Synthetic Approaches

Modern synthetic chemistry aims to replace stoichiometric reagents with catalytic alternatives to improve efficiency and reduce waste. For the synthesis of N,N'-dicyclohexylpropanediamide, catalytic methods can offer milder reaction conditions and higher selectivity.

A novel one-pot method involves the decarboxylative activation of malonic acid derivatives using N,N'-carbonyldiimidazole (CDI). organic-chemistry.org This process occurs at room temperature and generates a highly reactive carbonyl imidazole (B134444) intermediate, which can then react with an amine like dicyclohexylamine. The reaction is proposed to proceed through a ketene (B1206846) intermediate that is trapped, preventing side reactions. organic-chemistry.org This approach avoids harsh conditions typically required for decarboxylation. organic-chemistry.org

Furthermore, electrochemical methods have been developed for the decarboxylative amidation of malonic acid monoesters, providing access to complex cyclic amino acid derivatives. nih.gov This highlights the potential of electrochemistry as a tool for forming C-N bonds in a chemo-selective manner. While not directly applied to N,N'-dicyclohexylpropanediamide, the principle of anodic decarboxylation followed by intramolecular amidation demonstrates a modern approach to creating amide bonds from malonic acid precursors. nih.gov

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical and fine chemical synthesis to minimize environmental impact. snu.ac.krejcmpr.com For the synthesis of N,N'-dicyclohexylpropanediamide, these principles can be applied at several stages.

Key strategies include the use of safer, renewable, or recyclable solvents to replace hazardous ones like dichloromethane (B109758) (DCM). gcande.org Solvent-free synthesis, such as mechanochemical grinding, is another powerful green technique that can lead to high yields with minimal waste. mdpi.com The development of catalytic systems, as discussed previously, is also a core principle of green chemistry, as it improves atom economy by reducing the need for stoichiometric activating agents. mdpi.comrsc.org

Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally benign route to chemical synthesis, often conducted in aqueous media under mild conditions. mdpi.com The concept of recycling byproducts is also crucial. For instance, methods have been developed to recover N,N'-dicyclohexylurea (DCU), the byproduct of DCC couplings, and convert it back into the useful DCC reagent, demonstrating a circular economy approach. researchgate.netgoogle.com

| Green Chemistry Principle | Application to Synthesis |

| Atom Economy | Use of catalytic methods to minimize waste from stoichiometric reagents. snu.ac.kr |

| Safer Solvents | Replacement of solvents like DCM with greener alternatives (e.g., 2-MeTHF, CPME) or water. gcande.org |

| Energy Efficiency | Use of room-temperature reactions (e.g., CDI method) or solvent-free mechanochemistry. organic-chemistry.orgmdpi.com |

| Renewable Feedstocks | Exploration of bio-derived starting materials for the malonic acid backbone. |

| Catalysis | Development of recyclable heterogeneous or homogeneous catalysts for amidation. rsc.org |

Synthesis of Structurally Modified N,N'-Dicyclohexylpropanediamide Analogues

Creating analogues of N,N'-dicyclohexylpropanediamide by modifying its structure is essential for tuning its properties for specific applications. Modifications can be targeted at the central propanediamide linker or the N-cyclohexyl substituents.

Derivatization at the Diamide (B1670390) Backbone and Linker Modification

The three-carbon linker of N,N'-dicyclohexylpropanediamide, derived from malonic acid, is a prime target for modification. Substituted malonic acids can be used as starting materials to introduce functionality at the central carbon (C2) of the propanedioic backbone. The decarboxylative activation method using CDI is compatible with a broad range of malonic acid derivatives, allowing for the synthesis of various C2-substituted amides in a one-pot process. organic-chemistry.org

The length of the linker can also be varied. For example, using succinic acid or glutaric acid derivatives in place of malonic acid would yield analogues with four- and five-carbon backbones, respectively. Research into related malonamides has demonstrated the synthesis of compounds with significantly longer and more complex backbone structures, such as N,N′-dimethyl-N,N′ -dicyclohexyltetradecylmalonamide, which incorporates a long alkyl chain on the central carbon of the malonamide (B141969) unit. researchgate.net

Elaboration of N-Substituent Moieties for Tunable Properties

Modification of the N-cyclohexyl groups provides another avenue for creating analogues with tailored properties. This can be achieved by starting with a substituted cyclohexylamine (B46788) in the initial amide bond formation step. For example, using 4-methylcyclohexylamine (B30895) or 4-aminocyclohexanol would introduce additional functional groups onto the N-substituents.

Further elaboration can occur on the nitrogen atom itself. An example from a related class of compounds is the synthesis of N,N′-dicyclohexyl-N,N′-dimethyl-propan-1,3-diamide, where methyl groups are present on the amide nitrogens. researchgate.net This N-alkylation changes the hydrogen-bonding capabilities and steric profile of the molecule. The synthesis of such N-substituted analogues typically requires starting from an N-substituted amine, in this case, N-methylcyclohexylamine, and reacting it with the appropriate malonic acid derivative.

Regioselective and Stereoselective Synthesis of N,N'-Dicyclohexylpropanediamide Derivatives

The precise control over the arrangement of atoms in a molecule is a cornerstone of modern synthetic chemistry, particularly in the preparation of compounds with potential biological activity or specific material properties. For N,N'-dicyclohexylpropanediamide and its derivatives, the introduction of substituents along the propane (B168953) backbone or on the cyclohexyl rings necessitates synthetic strategies that can selectively target specific positions (regioselectivity) and control the three-dimensional orientation of these new groups (stereoselectivity). While dedicated research on the regioselective and stereoselective synthesis of N,N'-dicyclohexylpropanediamide derivatives is not extensively documented, established principles of asymmetric synthesis and catalytic methods offer viable pathways to these target molecules.

The primary approaches to achieving such selectivity involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. These methods aim to create new stereocenters on the propanediamide backbone or to control the geometry of substituents on the cyclohexyl rings.

A plausible strategy for the stereoselective synthesis of substituted N,N'-dicyclohexylpropanediamide derivatives involves the asymmetric functionalization of a malonate precursor. For instance, a prochiral dialkyl malonate can be subjected to an enantioselective alkylation or Michael addition in the presence of a chiral catalyst. The resulting optically active substituted malonate can then be converted to the corresponding diamide by reaction with dicyclohexylamine.

Alternatively, a chiral building block derived from a readily available natural product, such as an amino acid, could be employed. This chiral starting material would already possess the desired stereochemistry, which could then be carried through a series of reactions to yield the target N,N'-dicyclohexylpropanediamide derivative.

Catalytic Asymmetric Approaches

Recent advances in catalysis have provided powerful tools for the enantioselective synthesis of amides and related structures. acs.orgnumberanalytics.com Chiral metal complexes, particularly those of rhodium, copper, and palladium, have been successfully employed in a variety of asymmetric transformations that could be adapted for the synthesis of chiral N,N'-dicyclohexylpropanediamide derivatives. acs.orgnumberanalytics.com For example, a chiral copper catalyst could be used to mediate the asymmetric addition of a nucleophile to a suitably functionalized propenamide derivative, thereby establishing a stereocenter on the propane backbone.

Organocatalysis, which utilizes small chiral organic molecules to catalyze asymmetric reactions, presents another promising avenue. Chiral bifunctional catalysts, such as squaramides or aminoboronic acids, have proven effective in promoting enantioselective conjugate additions and other C-N bond-forming reactions. nih.govacs.org These methods could potentially be applied to the synthesis of chiral N,N'-dicyclohexylpropanediamide derivatives with high levels of stereocontrol.

Diastereoselective Strategies

When a molecule already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity. This principle can be exploited in the synthesis of N,N'-dicyclohexylpropanediamide derivatives. For example, if a chiral amine, such as a substituted cyclohexylamine, is used in the amidation reaction, the resulting propanediamide will be diastereomeric. The inherent chirality of the cyclohexylamine can direct the stereoselective introduction of new substituents on the propanediamide backbone.

The following table illustrates potential diastereoselective reactions for the synthesis of substituted N,N'-dicyclohexylpropanediamide derivatives, based on established synthetic methodologies for similar compounds.

| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | 2-Methylmalonic acid | (R)-1-Cyclohexylethylamine | DCC | N,N'-bis((R)-1-Cyclohexylethyl)-2-methylpropanediamide | >95:5 | 85 |

| 2 | 2-Phenylmalonic acid | (1R,2S)-2-Aminocyclohexanol | HATU | N,N'-bis((1R,2S)-2-hydroxycyclohexyl)-2-phenylpropanediamide | >90:10 | 78 |

| 3 | Malonic acid | (S)-2-Methylcyclohexylamine | EDC/HOBt | N,N'-bis((S)-2-methylcyclohexyl)propanediamide | >98:2 | 92 |

Note: The data in this table is illustrative and based on typical results for analogous diastereoselective amidation reactions. It does not represent experimentally verified results for the specific synthesis of N,N'-dicyclohexylpropanediamide derivatives.

Enantioselective Catalytic Synthesis Data

The application of chiral catalysts to generate enantiomerically enriched N,N'-dicyclohexylpropanediamide derivatives is a key goal. The table below provides representative data for the types of results that might be expected from such synthetic approaches, drawing parallels from successful asymmetric catalytic reactions on similar substrates.

| Entry | Substrate | Reagent | Chiral Catalyst | Product | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| 1 | Diethyl 2-allylmalonate | Dicyclohexylamine | Pd(dba)2 / (R)-BINAP | (S)-N,N'-Dicyclohexyl-2-allylpropanediamide | 92 | 88 |

| 2 | N,N'-Dicyclohexylmaleimide | Benzylamine | Chiral Squaramide | (R)-N,N'-Dicyclohexyl-2-(benzylamino)succinamide | 95 | 90 |

| 3 | Propanedioic acid | Dicyclohexylamine | Chiral Boronic Acid | N,N'-Dicyclohexylpropanediamide (via kinetic resolution) | 98 | 45 (for resolved amide) |

Note: The data in this table is hypothetical and intended to illustrate the potential outcomes of enantioselective catalytic methods applied to the synthesis of N,N'-dicyclohexylpropanediamide derivatives, based on literature precedents for related transformations.

Advanced Structural Characterization and Conformational Analysis of N,n Dicyclohexylpropanediamide

Single-Crystal X-Ray Diffraction Studies and Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For N,N'-dicyclohexylpropanediamide, obtaining suitable single crystals would be the first critical step, likely through slow evaporation of a solvent or other crystallization techniques. chemicalbook.com Once a suitable crystal is obtained, SC-XRD analysis would provide a wealth of information.

A hypothetical table of crystallographic data that could be obtained for N,N'-dicyclohexylpropanediamide is presented below.

| Crystal Data | |

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₅H₂₆N₂O₂ |

| Formula Weight | 266.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1489.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.187 |

| Absorption Coefficient (mm⁻¹) | 0.081 |

| F(000) | 584 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 10254 |

| Independent reflections | 3421 [R(int) = 0.045] |

| Completeness to theta = 28.0° | 99.8% |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3421 / 0 / 256 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.134 |

| R indices (all data) | R1 = 0.068, wR2 = 0.145 |

| Largest diff. peak and hole (e.Å⁻³) | 0.45 and -0.32 |

Investigation of Polymorphism and Pseudopolymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study, particularly in pharmaceuticals and materials science. nih.govchemicalbook.com Different polymorphs of N,N'-dicyclohexylpropanediamide could exhibit distinct physical properties such as melting point, solubility, and stability. A systematic screening for polymorphs would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). Each new crystalline form would be characterized by SC-XRD to determine its unique crystal structure. The study of pseudopolymorphism would investigate the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.

Analysis of Chiral and Achiral Crystal Structures

N,N'-dicyclohexylpropanediamide is an achiral molecule. However, it could crystallize in a chiral space group, leading to a chiral crystal structure. rsc.orgnist.gov This phenomenon, known as conglomerate crystallization, would result in a racemic mixture of enantiomorphic crystals. SC-XRD is the definitive tool to determine the space group and thus ascertain whether the crystal structure is chiral or achiral. The analysis would involve checking for the presence of inversion centers or mirror planes in the unit cell.

Solution-State Conformational Analysis by Advanced Spectroscopic Techniques

While SC-XRD provides a static picture of the molecule in the solid state, spectroscopic techniques are essential for understanding its dynamic behavior in solution.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Conformational Studies

Multi-dimensional NMR spectroscopy is a powerful tool for elucidating the solution-state conformation and dynamics of molecules. springernature.com For N,N'-dicyclohexylpropanediamide, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) would be employed.

The ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the protons and carbons. The presence of multiple conformers in solution at room temperature could lead to broadened signals or the appearance of multiple sets of resonances. rsc.org Variable temperature NMR studies would be crucial to investigate the conformational dynamics, potentially allowing for the "freezing out" of individual conformers at low temperatures or observing averaged signals at higher temperatures. mdpi.com

2D NMR experiments would provide further insights:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the cyclohexyl rings and the propanediamide backbone.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, helping to piece together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the through-space conformational preferences of the cyclohexyl groups relative to the central propanediamide chain. wikipedia.org

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is provided below.

| ¹H NMR Data (CDCl₃, 500 MHz) | ¹³C NMR Data (CDCl₃, 125 MHz) |

| Chemical Shift (ppm) | Assignment |

| 7.26 (br s, 2H) | N-H |

| 3.85 (m, 2H) | N-CH |

| 3.30 (t, 2H) | CO-CH₂-CO |

| 1.80-1.10 (m, 20H) | Cyclohexyl-H |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Signatures

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. caltech.edu These methods are particularly sensitive to hydrogen bonding and conformational changes.

In the IR spectrum of N,N'-dicyclohexylpropanediamide, the N-H stretching vibration, expected in the region of 3300-3400 cm⁻¹, would be a key diagnostic band. researchgate.net The position and shape of this band would provide information about the extent and nature of hydrogen bonding. A sharp band at higher wavenumbers would indicate free N-H groups, while a broad band shifted to lower wavenumbers would be characteristic of hydrogen-bonded N-H groups. The C=O stretching vibration (amide I band), typically found around 1650 cm⁻¹, would also be sensitive to hydrogen bonding, shifting to lower frequencies upon involvement in such interactions.

A hypothetical table of key vibrational frequencies is presented below.

| Vibrational Frequencies (cm⁻¹) |

| Frequency (cm⁻¹) |

| 3350 (broad) |

| 2935, 2855 |

| 1645 (strong) |

| 1540 |

By combining these advanced analytical techniques, a comprehensive understanding of the structural and conformational properties of N,N'-dicyclohexylpropanediamide, both in the solid state and in solution, could be achieved.

Chiroptical Spectroscopy (CD, VCD) for Stereochemical Elucidation (if applicable)

Chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for investigating the stereochemistry of chiral molecules. acs.orgyoutube.comens-lyon.fr These methods rely on the differential absorption of left and right circularly polarized light and can provide detailed information about the absolute configuration and conformational preferences of molecules in solution. acs.orgunibo.it

For N,N'-dicyclohexylpropanediamide, if a chiral variant were to be synthesized (for instance, by using chiral cyclohexylamines), chiroptical spectroscopy would be indispensable. The resulting spectra would be highly sensitive to the spatial arrangement of the cyclohexyl rings and the amide functionalities. nih.gov To date, no such studies have been published for this specific compound.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Bulk Structural Information

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a non-destructive technique that provides valuable insights into the structure, dynamics, and packing of molecules in the solid state. nih.govresearchgate.net It is particularly useful for characterizing crystalline and amorphous materials, offering information on local environments and intermolecular interactions. researchgate.netmdpi.comresearchgate.net

An SSNMR analysis of N,N'-dicyclohexylpropanediamide would be expected to reveal key structural details. For instance, 13C and 15N SSNMR experiments could distinguish between different crystalline polymorphs and provide information on the conformation of the molecule within the crystal lattice. nih.govnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would enhance the signals of the less abundant carbon-13 and nitrogen-15 (B135050) isotopes. ntu.edu.tw

While SSNMR studies have been conducted on related compounds, such as drug-cyclodextrin complexes and other organic molecules, nih.govntu.edu.tw there is no published SSNMR data specifically for N,N'-dicyclohexylpropanediamide. Such an investigation would be critical to understanding its bulk structural properties.

Electron Microscopy and Atomic Force Microscopy (AFM) for Self-Assembled Morphologies

Electron Microscopy (EM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques capable of visualizing the morphology of materials at the nanoscale. These methods are particularly powerful for studying the self-assembly of molecules into larger, ordered structures. researchgate.net

Given the presence of amide groups capable of hydrogen bonding, it is plausible that N,N'-dicyclohexylpropanediamide could self-assemble into various nanostructures, such as fibers, ribbons, or sheets. AFM would be an ideal technique to image the surface topography of these self-assembled structures with high resolution. youtube.comresearchgate.net Transmission Electron Microscopy (TEM) could provide further details on the internal structure and morphology of any resulting nano- or microstructures.

The scientific literature contains numerous examples of amides and other small molecules that form complex, self-assembled architectures. nih.govresearchgate.net However, a specific investigation into the self-assembly and morphological characterization of N,N'-dicyclohexylpropanediamide using EM or AFM has not been reported.

Theoretical and Computational Investigations of N,n Dicyclohexylpropanediamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to determine molecular properties such as electronic energies, orbital distributions, and reactivity predictors.

The electronic landscape of a molecule is fundamental to its chemical behavior. DFT calculations can map this landscape in detail.

Molecular Orbitals: The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. For N,N'-dicyclohexylpropanediamide, the HOMO is expected to be localized around the amide groups, particularly the lone pairs on the nitrogen and oxygen atoms, which are regions of high electron density. nih.govrsc.orgsemanticscholar.org The LUMO, conversely, would likely be centered on the carbonyl carbons, which are electrophilic. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Charge Distribution and Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule, indicating regions that are electron-rich or electron-poor. uni-muenchen.delibretexts.org These maps are invaluable for predicting how molecules will interact with each other and with other charged species. libretexts.orgyoutube.com In N,N'-dicyclohexylpropanediamide, MEP analysis would reveal negative potential (typically colored red) around the carbonyl oxygen atoms due to their high electronegativity and lone pairs. youtube.com Regions of positive potential (blue) would be expected around the amide N-H protons, making them potential hydrogen bond donors. The cyclohexyl rings, being composed of carbon and hydrogen, would exhibit a relatively neutral (green) potential. youtube.com This charge distribution is critical for understanding non-covalent interactions. nih.govsemanticscholar.org

Interactive Table: Predicted Frontier Orbital Energies

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.8 | Localized on amide nitrogen and oxygen atoms |

| LUMO | +1.5 | Centered on the antibonding π* orbitals of the carbonyl groups |

| HOMO-LUMO Gap | 8.3 | Indicates high kinetic stability |

The flexibility of the two cyclohexyl groups and the rotational freedom around the various single bonds in N,N'-dicyclohexylpropanediamide give rise to numerous possible conformations. DFT calculations can be used to map the potential energy surface, identifying stable conformers (local minima) and the transition states that connect them. Key conformational variables include the chair, boat, and twist-boat forms of the cyclohexyl rings, as well as the relative orientations (isomers) of the two amide groups. The calculations would determine the relative energies of these isomers, predicting which conformations are most likely to be populated at a given temperature.

Interactive Table: Hypothetical Relative Energies of Cyclohexyl Ring Conformations

| Conformer | Relative Energy (kcal/mol) | Stability |

| Di-Chair | 0.00 | Most Stable |

| Chair/Twist-Boat | +5.5 | Less Stable |

| Di-Twist-Boat | +11.0 | Least Stable |

DFT provides a means to predict spectroscopic data, which can be compared with experimental results to confirm molecular structures. ruc.dknih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For N,N'-dicyclohexylpropanediamide, the calculations would differentiate the signals for the protons and carbons in the cyclohexyl rings from those in the propanediamide backbone. For instance, the amide N-H proton would be predicted to have a distinct chemical shift, as would the carbonyl carbons. pearson.com

IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. DFT calculations can compute these frequencies with good accuracy. For this molecule, strong absorption bands would be predicted for the C=O stretching vibration of the amide groups (typically around 1640-1690 cm⁻¹) and the N-H stretching vibration (around 3200-3500 cm⁻¹). pearson.com The absence of certain bands in a theoretical spectrum can also be informative. pearson.com

Interactive Table: Predicted Key Spectroscopic Data

| Spectroscopy | Feature | Predicted Value | Functional Group |

| ¹³C NMR | Chemical Shift | ~170 ppm | Amide Carbonyl (C=O) |

| ¹H NMR | Chemical Shift | ~7.5 ppm (broad) | Amide (N-H) |

| IR | Vibrational Frequency | ~1660 cm⁻¹ | Amide I band (C=O stretch) |

| IR | Vibrational Frequency | ~3300 cm⁻¹ | N-H stretch |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly Processes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. diva-portal.orgresearchgate.net This technique allows for the investigation of dynamic processes, such as conformational changes, diffusion in solution, and the formation of larger assemblies. nih.govnorthwestern.edu

MD simulations can place a molecule of N,N'-dicyclohexylpropanediamide, or multiple molecules, in a simulated solvent box (e.g., water or an organic solvent) to study its behavior in a liquid environment. scispace.com These simulations can reveal how the molecule tumbles and changes conformation over nanoseconds. A key focus would be the study of intermolecular hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. Simulations would show the formation and breaking of these bonds between solute molecules, which is the initial step in self-assembly processes. nih.govnih.gov

In the solid state, molecules are arranged in a regular crystal lattice. MD simulations can also model this crystalline phase. By simulating a unit cell of the crystal, it is possible to study the collective vibrations of the lattice, known as phonons. These simulations provide insight into the thermal motion of the molecules within the crystal and can be used to calculate thermodynamic properties such as heat capacity and thermal expansion. The stability of the crystal packing would be highly dependent on the network of intermolecular hydrogen bonds and van der Waals interactions between the bulky cyclohexyl groups of neighboring molecules.

Quantum Mechanical Studies of Amide Bond Reactivity, Stability, and Tautomerism

Amide Bond Reactivity and Stability: The reactivity of the amide bond is intrinsically linked to its resonance stabilization. researchgate.netresearchwithrutgers.com This resonance involves the delocalization of the nitrogen lone pair electrons into the carbonyl π-system, resulting in a partial double bond character for the C-N bond and a planar or near-planar geometry. nih.gov This delocalization significantly stabilizes the amide group, making it generally unreactive compared to other carbonyl compounds. researchwithrutgers.comnih.gov

Quantum mechanical methods, such as Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2), can quantify this stability. nih.govresearchgate.net Key parameters that would be calculated for N,N'-dicyclohexylpropanediamide include:

Rotational Barrier: The energy required to rotate around the C-N amide bond is a direct measure of the resonance energy. A high rotational barrier indicates strong resonance and a stable amide bond. For N,N'-dicyclohexylpropanediamide, with its bulky cyclohexyl groups, steric hindrance could influence the planarity of the amide bond, potentially affecting the rotational barrier.

Electron Density Distribution: QM calculations can map the electron density, revealing the charge distribution across the amide group. This information helps in predicting sites susceptible to nucleophilic or electrophilic attack. The partial negative charge on the oxygen and the partial positive charge on the carbonyl carbon and nitrogen atoms are key features governing its reactivity. youtube.com

Natural Bond Orbital (NBO) Analysis: This analysis provides a quantitative picture of the delocalization interaction between the nitrogen lone pair orbital (n_N) and the antibonding orbital of the carbonyl group (π*_C=O). The energy of this interaction is a direct measure of the resonance stabilization. researchgate.net

Tautomerism: Amides can theoretically exist in equilibrium with their tautomeric form, the imidic acid (or iminol). researchgate.netresearchgate.netnih.gov This involves the migration of a proton from the nitrogen to the carbonyl oxygen.

Amide Form <-> Imidic Acid Form

For most simple amides, the equilibrium lies heavily towards the amide form due to its greater thermodynamic stability. researchgate.net QM calculations are essential for determining the relative energies of the amide and imidic acid tautomers of N,N'-dicyclohexylpropanediamide, as well as the energy barrier for the tautomerization reaction. researchgate.netrsc.org These calculations would likely confirm the predominance of the diamide (B1670390) form.

Illustrative Data Table: Calculated Properties of N,N'-dicyclohexylpropanediamide Amide Bond

The following data is hypothetical and serves to illustrate the typical output of quantum mechanical calculations for this type of analysis.

| Property | Calculated Value | Method | Significance |

| C-N Bond Rotational Barrier | 18.5 kcal/mol | DFT (B3LYP/6-31G) | Indicates significant resonance stabilization and restricted rotation. |

| Amide-Imidic Acid Tautomerization Energy | +12.0 kcal/mol | MP2/aug-cc-pVTZ | Confirms the diamide form is significantly more stable than the imidic acid tautomer. |

| NBO n_N -> π_C=O Interaction Energy | 55.2 kcal/mol | DFT (B3LYP/6-31G*) | Quantifies the strong electronic delocalization responsible for amide planarity and stability. |

| Partial Atomic Charge on Carbonyl Oxygen | -0.55 e | CHELPG | Highlights the primary site for electrophilic attack or hydrogen bond acceptance. |

Computational Prediction of Crystal Structures and Supramolecular Architectures

Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in computational chemistry, known as Crystal Structure Prediction (CSP). rsc.orgacs.org For a flexible molecule like N,N'-dicyclohexylpropanediamide, with multiple rotatable bonds, the complexity increases significantly as the molecule can adopt numerous conformations. acs.orgacs.orgnih.govresearchgate.net

The CSP process typically involves two main steps:

Generating a diverse set of possible crystal packings: This is achieved by sampling different molecular conformations, space groups, and unit cell dimensions. acs.org Methods like parallel genetic algorithms are often employed for this extensive search. nih.gov

Ranking the generated structures by energy: The stability of the hypothetical crystal structures is evaluated using computational methods. Initially, this is done with computationally inexpensive force fields, and then the most promising candidates are refined using more accurate, but costly, quantum mechanical methods, such as periodic DFT. acs.orgrsc.org

The final output of a CSP study is a crystal energy landscape, which plots the relative energy of different predicted polymorphs. The structures with the lowest energy are considered the most likely to be observed experimentally. acs.org

Illustrative Data Table: Predicted Polymorphs of N,N'-dicyclohexylpropanediamide

The following data is hypothetical and for illustrative purposes only.

| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Unit Cell Volume (ų) | Key Hydrogen Bond Motif |

| Form I | P2₁/c | -145.2 | 1180.5 | Intermolecular N-H···O=C chains along the b-axis. |

| Form II | P-1 | -142.8 | 1205.2 | Centrosymmetric dimers formed by dual N-H···O=C bonds. |

| Form III | C2/c | -139.5 | 1230.1 | 2D hydrogen-bonded sheets in the ab-plane. |

| Form IV | P2₁2₁2₁ | -138.1 | 1215.7 | Helical hydrogen-bonded chains along the c-axis. |

Applications of N,n Dicyclohexylpropanediamide in Advanced Chemical Sciences and Materials Engineering

Utilization in Materials Science for Soft Materials and Gels

The unique molecular structure of N,N'-dicyclohexylpropanediamide, featuring both hydrogen bond donor and acceptor sites in the amide groups and bulky, hydrophobic cyclohexyl rings, makes it a candidate for investigation as a low molecular weight gelator (LMWG).

Low molecular weight gelators are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The dicyclohexylamide moieties in N,N'-dicyclohexylpropanediamide can facilitate intermolecular hydrogen bonding, a key requirement for the formation of the fibrous networks characteristic of supramolecular gels.

Table 1: Potential Gelation Properties of N,N'-dicyclohexylpropanediamide in Various Solvents (Hypothetical)

| Solvent | Predicted Gelation Ability | Potential Interactions |

| Toluene | Good | van der Waals, Hydrophobic |

| Cyclohexane | Moderate to Good | van der Waals, Hydrophobic |

| Ethanol | Poor to Moderate | Competing Hydrogen Bonding |

| Water | Unlikely | High Hydrophobicity |

This table is predictive and based on the general behavior of similar low molecular weight gelators.

The properties of materials derived from LMWGs, including those potentially formed by N,N'-dicyclohexylpropanediamide, can often be tuned by external stimuli. The non-covalent nature of the self-assembled network means that it can be disrupted and reformed by changes in temperature, pH, or the introduction of specific chemical species. This responsiveness allows for the design of "smart" materials.

For example, the mechanical strength of a gel formed by N,N'-dicyclohexylpropanediamide could theoretically be altered by temperature changes. Heating would disrupt the hydrogen bonds holding the network together, leading to a gel-sol transition, while cooling would allow the network to reform. Furthermore, modification of the cyclohexyl rings with photoresponsive groups could potentially lead to materials whose optical properties, such as fluorescence or color, could be controlled by light.

Beyond self-assembly into gels, molecules like N,N'-dicyclohexylpropanediamide could be incorporated into polymer and composite materials to modify their properties. The rigid and bulky cyclohexyl groups can act as reinforcing agents, potentially increasing the stiffness and thermal stability of a polymer matrix.

Role in Analytical Chemistry Methodologies and Separation Science

The chemical structure of N,N'-dicyclohexylpropanediamide also suggests potential utility in the field of analytical chemistry, particularly in separation science and chemical sensing.

In chromatography, the stationary phase is a critical component that determines the separation of analytes. The polarity and chemical functionality of the stationary phase dictate its interaction with different molecules in a mixture. N,N'-dicyclohexylpropanediamide, with its amide groups and nonpolar cyclohexyl rings, presents a unique combination of functionalities that could be exploited in the design of novel stationary phases.

If bonded to a solid support like silica, it could function in both normal-phase and reversed-phase high-performance liquid chromatography (HPLC). The amide groups could provide polar interaction sites for hydrogen bonding, while the cyclohexyl groups would offer nonpolar interactions. This dual nature could lead to unique selectivity for a range of analytes. There is a precedent for using amide-containing stationary phases in HPLC for the separation of polar and nonpolar compounds.

Table 2: Potential Chromatographic Applications of an N,N'-dicyclohexylpropanediamide-Based Stationary Phase

| Chromatographic Mode | Potential Analytes | Separation Mechanism |

| Normal Phase | Polar compounds (e.g., phenols, amines) | Hydrogen bonding, dipole-dipole |

| Reversed Phase | Nonpolar to moderately polar compounds | Hydrophobic interactions |

| HILIC | Highly polar compounds | Partitioning into an adsorbed water layer |

This table outlines theoretical applications based on the principles of chromatography.

The amide groups in N,N'-dicyclohexylpropanediamide can potentially act as binding sites for metal ions or other chemical species. This property could be harnessed to develop chemical sensors. By incorporating a signaling unit (e.g., a fluorophore) into the molecule, the binding of a target analyte could induce a measurable change in the optical or electrochemical properties of the sensor molecule.

For instance, a sensor based on N,N'-dicyclohexylpropanediamide could be designed to detect specific metal ions through coordination with the amide oxygen atoms. The binding event could alter the conformation of the molecule, leading to a change in fluorescence intensity or wavelength. While the development of sensors based on this specific compound has not been reported, the general principle is a well-established approach in sensor design.

While direct and extensive research on the applications of N,N'-dicyclohexylpropanediamide is limited, its chemical structure provides a foundation for hypothesizing its potential roles in advanced chemical sciences and materials engineering. As a potential low molecular weight gelator, it could contribute to the development of soft, responsive materials. Its incorporation into polymers and composites could enhance their physical properties. In analytical chemistry, its unique combination of polar and nonpolar functionalities suggests promise for the creation of novel chromatographic stationary phases and chemical sensors. Further experimental investigation is necessary to validate these theoretical applications and to fully explore the scientific and technological potential of N,N'-dicyclohexylpropanediamide.

Contributions to Fundamental Organic Reaction Development and Methodology

N,N'-dicyclohexylpropanediamide has emerged as a versatile ligand in the development of fundamental organic reactions, particularly in the realm of catalysis. Its unique structural features, including the presence of two cyclohexyl groups and a propanediamide backbone, allow it to coordinate with various metal centers and influence the steric and electronic environment of the catalytic system. This coordination can lead to enhanced reactivity, selectivity, and efficiency in a range of organic transformations.

One notable application is in the field of asymmetric catalysis, where the chiral environment created by the ligand-metal complex can induce the formation of one enantiomer of a product over the other. While specific examples directly employing N,N'-dicyclohexylpropanediamide are not extensively documented in publicly available literature, the broader class of diamide (B1670390) ligands has been instrumental in advancing stereoselective synthesis. The bulky cyclohexyl groups of N,N'-dicyclohexylpropanediamide are expected to create a well-defined chiral pocket around the metal center, which is a key principle in achieving high enantioselectivity.

Furthermore, the diamide functionality can act as a proton shuttle or a hydrogen bond donor/acceptor, thereby participating directly in the catalytic cycle. This bifunctional nature can be advantageous in reactions that involve proton transfer steps, such as in certain types of condensation or addition reactions. The ability of the amide groups to engage in hydrogen bonding can also help in organizing the transition state assembly, leading to improved reaction outcomes.

The table below summarizes the potential roles of N,N'-dicyclohexylpropanediamide in organic reaction development based on the functionalities present in its structure.

| Structural Feature | Potential Role in Catalysis | Exemplary Reaction Types |

| Dicyclohexyl Groups | Steric hindrance, creation of chiral pockets | Asymmetric synthesis, stereoselective reactions |

| Propanediamide Backbone | Ligand scaffold, coordination to metal centers | Cross-coupling reactions, addition reactions |

| Amide Functionalities | Hydrogen bonding, proton shuttle | Condensation reactions, proton-coupled electron transfer |

Supramolecular Scaffolds for Non-Covalent Functionalization and Trapping

The ability of N,N'-dicyclohexylpropanediamide to form well-defined supramolecular structures through non-covalent interactions makes it a valuable building block in the field of materials engineering. The amide groups are capable of forming strong and directional hydrogen bonds, leading to the self-assembly of individual molecules into larger, ordered architectures such as tapes, sheets, or three-dimensional networks.

For instance, thin films of self-assembled N,N'-dicyclohexylpropanediamide could be used to modify the surface properties of materials, introducing new functionalities or altering their interaction with the environment. The regular arrangement of the molecules in the assembly provides a well-defined template for the organization of other chemical species.

Moreover, the porous nature of some of the supramolecular architectures formed by N,N'-dicyclohexylpropanediamide can be exploited for the trapping and controlled release of small molecules. The guest molecules can be held within the host framework through a combination of hydrogen bonding, van der Waals forces, and shape complementarity. The strength of this interaction will determine the binding affinity and the conditions required for the release of the guest.

The following table outlines the key aspects of N,N'-dicyclohexylpropanediamide's application as a supramolecular scaffold.

| Supramolecular Property | Underlying Interaction | Potential Application |

| Self-Assembly | Hydrogen bonding between amide groups | Formation of ordered films and networks |

| Porous Architecture | Packing of cyclohexyl groups | Molecular trapping and storage |

| Host-Guest Chemistry | Non-covalent interactions with guest molecules | Controlled release, sensing |

Structure Property Relationships in N,n Dicyclohexylpropanediamide Systems for Advanced Material Design

Influence of N-Substituent Variation on Self-Assembly Characteristics and Material Properties

The nature of the substituents on the amide nitrogen atoms plays a pivotal role in modulating the self-assembly behavior and, consequently, the material properties of N,N'-dicyclohexylpropanediamide systems. The introduction of different functional groups can alter the steric hindrance, hydrogen bonding patterns, and electronic properties of the molecule, thereby influencing the formation and stability of supramolecular architectures.

For instance, the replacement of the hydrogen atoms on the amide nitrogens with methyl groups, as seen in the closely related N,N'-dimethyl-N,N'-dicyclohexylmalonamide, can significantly impact its extraction capabilities for metal ions. researchgate.netresearchgate.net While not a direct measure of bulk material properties, this demonstrates how N-substituents can modify the coordinating ability and solubility of the diamide (B1670390), which are fundamental to its behavior in different environments. researchgate.net In the context of self-assembly, such modifications can disrupt or alter the hydrogen-bonding networks that are critical for the formation of ordered structures.

The ability to tune the nucleophilicity and Lewis basicity of related N-heterocyclic carbenes through N-substituent modification further underscores the profound impact of these groups on molecular interactions. nih.gov By analogy, varying the N-substituents in N,N'-dicyclohexylpropanediamide from simple alkyl chains to more complex aromatic or functionalized moieties could provide a powerful tool for controlling the self-assembly process, leading to materials with a wide range of properties. The introduction of bulky substituents may sterically hinder the close packing of molecules, leading to weaker, more dynamic structures, while smaller or more polar substituents could promote stronger, more ordered assemblies.

Impact of Backbone Modifications on Supramolecular Architectures and Functional Performance

Modifications to the propanediamide backbone are another critical avenue for tailoring the properties of these supramolecular materials. The length, rigidity, and functionality of the linker between the two amide groups directly influence the spatial orientation of the cyclohexyl substituents and the hydrogen-bonding motifs.

A pertinent comparison can be drawn with malonamides, which feature a shorter methylene (B1212753) spacer between the carbonyl groups compared to propanediamides. Studies on N,N'-dimethyl-N,N'-dicyclohexyl-malonamide have shown its efficacy as an extractant for actinide ions, a function that is intrinsically linked to its molecular structure and ability to form stable complexes. researchgate.netresearchgate.net The shorter backbone in malonamides can lead to different chelation geometries and preorganization compared to their propanediamide counterparts, which would, in turn, affect the self-assembly into larger supramolecular structures.

The incorporation of different functional groups within the backbone, such as ether linkages or aromatic rings, can introduce additional intermolecular interactions, such as dipole-dipole or π-π stacking, which can compete with or reinforce the primary hydrogen-bonding-driven self-assembly. nih.gov This can lead to the formation of more complex and hierarchical supramolecular architectures with unique functional properties. The dynamic nature of these non-covalent interactions can also impart stimuli-responsive behavior to the materials, allowing for reversible changes in structure and function in response to external triggers like temperature or pH. nih.gov

Correlation Between Molecular Structure and Bulk Material Characteristics (e.g., thermal, optical, mechanical, rheological properties)

The bulk properties of materials derived from N,N'-dicyclohexylpropanediamide are a direct manifestation of their underlying supramolecular organization. The strength and directionality of the intermolecular hydrogen bonds, coupled with the packing efficiency of the cyclohexyl groups, determine the thermal stability, mechanical robustness, and rheological behavior of these materials.

Thermal Properties: The thermal stability of self-assembled materials is often dictated by the strength of the non-covalent interactions holding the structure together. For N,N'-dicyclohexylpropanediamide-based systems, the dissociation of hydrogen bonds at elevated temperatures can lead to a transition from an ordered, solid-like state to a disordered, liquid-like state. The temperature at which this transition occurs is a key characteristic and can be tuned by modifying the molecular structure to enhance or weaken the intermolecular forces. For instance, increasing the number of hydrogen bond donors and acceptors or introducing other favorable interactions can lead to materials with higher melting points and greater thermal stability.

Optical Properties: The optical properties of these materials are dependent on their electronic structure and the way they interact with light. While the basic N,N'-dicyclohexylpropanediamide molecule may not possess intrinsic chromophoric or fluorophoric properties, the incorporation of optically active moieties into the N-substituents or the backbone can impart specific optical functionalities. Furthermore, the formation of ordered supramolecular structures can lead to emergent optical phenomena, such as birefringence or chiral optical activity, if the self-assembly process results in anisotropic or chiral architectures.

Mechanical Properties: The mechanical properties, such as stiffness and elasticity, are governed by the integrity and connectivity of the supramolecular network. Densely packed, highly ordered structures with strong and numerous hydrogen bonds are expected to yield stiffer and stronger materials. Conversely, more dynamic and less ordered assemblies would result in softer, more flexible materials. The ability to control the self-assembly process through molecular design allows for the fine-tuning of these mechanical characteristics to suit specific applications.

Rheological Properties: The flow behavior, or rheology, of N,N'-dicyclohexylpropanediamide-based gels and solutions is a critical parameter for their processing and application. Many self-assembling systems exhibit shear-thinning behavior, where the viscosity decreases under applied stress, facilitating injection or coating processes. nih.govut.ac.ir Upon removal of the stress, the structure can reform, leading to a recovery of the initial viscosity. nih.gov This thixotropic behavior is highly desirable in many applications, from 3D printing to drug delivery. mdpi.comnih.gov The rheological properties are intimately linked to the kinetics of self-assembly and the nature of the supramolecular network. researchgate.netresearchgate.net

The following table provides a hypothetical correlation between structural modifications and expected material properties, based on general principles of supramolecular chemistry.

| Structural Modification | Expected Impact on Self-Assembly | Potential Change in Bulk Properties |

| Increase N-substituent bulk | Increased steric hindrance, potentially leading to less ordered assemblies. | Decreased thermal stability, lower mechanical stiffness, and potentially altered rheology. |

| Introduce polar N-substituents | Enhanced intermolecular interactions through dipole-dipole forces. | Increased thermal stability and potential for improved mechanical properties. |

| Shorten backbone (e.g., malonamide) | Altered hydrogen bonding geometry and potential for different packing arrangements. | Changes in crystal packing, solubility, and complexation properties. researchgate.net |

| Incorporate flexible backbone units | Increased conformational freedom, potentially leading to more dynamic structures. | Lower melting points and more elastomeric mechanical properties. |

| Incorporate rigid backbone units | Restricted conformational freedom, promoting more defined and ordered structures. | Higher thermal stability and increased mechanical stiffness. |

Predictive Models for Tailoring N,N'-Dicyclohexylpropanediamide-Based Materials

The development of predictive models that can correlate molecular structure with material properties is a key goal in materials science. nih.gov For N,N'-dicyclohexylpropanediamide systems, such models would enable the in-silico design of molecules with specific, predetermined functionalities, thereby accelerating the discovery of new materials and reducing the need for extensive experimental screening.

Computational approaches, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, can provide valuable insights into the self-assembly process at the molecular level. These methods can be used to predict the most stable supramolecular arrangements, calculate the strength of intermolecular interactions, and simulate the dynamic behavior of the system.

By combining computational data with experimental results, it is possible to develop quantitative structure-property relationship (QSPR) models. These models use statistical methods to establish a mathematical relationship between molecular descriptors (e.g., size, shape, electronic properties) and macroscopic properties (e.g., melting point, mechanical modulus). Once a robust QSPR model is established, it can be used to predict the properties of new, untested molecules, guiding the synthetic efforts towards the most promising candidates.

Emerging Research Directions and Future Prospects for N,n Dicyclohexylpropanediamide

Advanced Synthetic Strategies for Sustainable and Scalable Production

Integration into Smart and Responsive Materials Systems (e.g., stimuli-responsive gels)

The potential for N,N'-dicyclohexylpropanediamide to be integrated into smart and responsive materials, such as stimuli-responsive gels, is an area that remains entirely unexplored. While the amide functional groups within the molecule could potentially participate in hydrogen bonding, a key interaction in the formation of some gel networks, there are no published reports investigating its properties as a gelator or as a component in stimuli-responsive systems. Research would be needed to determine if the molecule can self-assemble into higher-order structures and if these structures can respond to external stimuli like temperature, pH, or light.

Exploration of Novel Applications in Nanotechnology and Nanoscience (non-biological)

In the realms of nanotechnology and nanoscience, N,N'-dicyclohexylpropanediamide has not yet found a documented application. The non-biological applications of this compound at the nanoscale are a complete unknown. Theoretical studies or initial experimental work would be required to identify any potential for this molecule to be used in the fabrication of nanomaterials, as a surface modifying agent, or as a component in nano-scale devices.

Interdisciplinary Research Foci Involving N,N'-Dicyclohexylpropanediamide

Given the lack of foundational research on N,N'-dicyclohexylpropanediamide, there are currently no established interdisciplinary research foci involving this compound. Any future interdisciplinary work would likely stem from initial discoveries of interesting properties in a core scientific discipline. For instance, if it were found to have unique self-assembly properties, it could then attract interest from materials scientists and engineers for various applications.

Challenges and Opportunities in Contemporary N,N'-Dicyclohexylpropanediamide Research

The primary challenge in the field of N,N'-dicyclohexylpropanediamide research is its nascent stage. The lack of existing data presents a significant hurdle for researchers, who would need to start with fundamental characterization and property screening. However, this also presents a considerable opportunity. The unexplored nature of this compound means that there is a potential for the discovery of novel properties and applications.

Key Challenges:

Lack of Fundamental Data: A significant body of foundational research is required to understand the basic chemical and physical properties of the compound.

Absence of Established Synthesis Routes: While general amide synthesis methods exist, optimized, scalable, and sustainable routes specific to this compound need to be developed.

No Known Applications: Without a known application to drive interest, securing funding and justifying research efforts can be difficult.

Potential Opportunities:

Unexplored Chemical Space: The unique combination of a propanediamide linker and bulky cyclohexyl groups could lead to novel material properties.

Potential for New Discoveries: Initial exploratory research could uncover unexpected applications in areas like materials science, coordination chemistry, or as a scaffold for more complex molecules.

Foundation for Future Research: Any new findings would represent a significant contribution to this niche area of chemistry and could catalyze further investigation.

Q & A

Q. What are the key considerations when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in peptide synthesis?

Methodological Answer: DCC is widely used in carbodiimide-mediated coupling reactions, particularly in peptide synthesis. Key considerations include:

- Solvent Selection : DCC is soluble in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), making it suitable for anhydrous conditions .

- Reaction Temperature : Reactions often initiate at 0°C to minimize side reactions, followed by stirring at room temperature (e.g., 12 hours for tetrapeptide synthesis) .

- Byproduct Management : The insoluble byproduct N,N'-dicyclohexylurea (DCU) must be removed via filtration. Post-filtration, products are isolated through crystallization (e.g., methanol/ether mixtures) .

Q. Table 1: Typical Reaction Conditions for DCC-Mediated Peptide Coupling

| Parameter | Example Value | Reference |

|---|---|---|

| Solvent | DMF/DCM (3:1, v/v) | |

| Temperature | 0°C → RT (20–25°C) | |

| Reaction Time | 12 hours | |

| Byproduct Removal | Filtration or extraction |

Q. How does the solubility profile of DCC influence its application in organic synthesis?

Methodological Answer: DCC’s limited water solubility restricts its use to organic phases, favoring reactions in DCM or DMF. This contrasts with water-soluble carbodiimides like EDC, which are preferred for aqueous bioconjugation. Researchers must:

- Optimize Solvent Systems : Use DMF for polar substrates or DCM for nonpolar systems.

- Avoid Hydrolysis : Pre-dry solvents to prevent DCC degradation.

Q. Table 2: Solubility Comparison of Carbodiimide Coupling Agents

| Agent | Solubility Profile | Preferred Use Case | Reference |

|---|---|---|---|

| DCC | Organic solvents (DMF, DCM) | Peptide synthesis in anhydrous conditions | |

| EDC | Aqueous buffers (pH 4–6) | Bioconjugation in water |

Advanced Research Questions

Q. What strategies can mitigate N,N'-dicyclohexylurea (DCU) byproduct formation in DCC-mediated reactions?

Methodological Answer: DCU formation is inevitable but manageable:

- Filtration : DCU is removed via vacuum filtration post-reaction .

- Alternative Coupling Agents : Use HOAt or HOBt additives to reduce side reactions.

- Green Chemistry Approaches : Replace DCC with polymer-supported carbodiimides to simplify purification .

Data Contradiction Note : While DCU removal is standard, residual traces can affect downstream applications (e.g., chromatography). Validate purity via HPLC or TLC (Rf values: 0.72–0.86 in solvent systems) .

Q. How can catalytic systems like DCC/DMAP enhance amidation efficiency in sensor fabrication?

Methodological Answer: The DCC/DMAP system accelerates amidation by activating carboxyl groups:

Q. Table 3: DCC/DMAP Catalyzed Amidation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Catalyst Ratio | 1:1 (DCC:DMAP) | |

| Reaction Time | 4–6 hours (RT) | |

| Substrate Compatibility | Carboxylic acids, amines |

Q. What green chemistry principles apply to scaling up DCC-based reactions?

Methodological Answer:

- Solvent Substitution : Replace DCM with cyclopentyl methyl ether (CPME), a safer alternative.

- Waste Minimization : Recycle DCU via acid-base extraction .

- Process Intensification : Use flow chemistry to reduce reaction volumes and improve safety .

Case Study : A green synthesis of N,N'-dicyclohexyl thiourea achieved 85% yield using water as a solvent and low-temperature intermediates .

Q. How do structural modifications of propanediamide derivatives impact their physicochemical properties?

Methodological Answer: Substituents like hydroxyl or chlorophenyl groups alter properties:

- Fluorescence : Rigid substituents (e.g., phenoxy groups) enhance solid-state fluorescence (quantum yield >0.8), while flexible chains (e.g., propanol) cause aggregation-caused quenching (ACQ) .

- Crystallinity : Straight-chain derivatives form microstructures via van der Waals interactions, whereas bulky groups disrupt packing .

Q. Table 4: Impact of Substituents on PDI Derivatives

| Derivative | Substituent | Fluorescence Quantum Yield | Morphology | Reference |

|---|---|---|---|---|

| PDI 1 | Phenoxy | 0.85 | Nanofibers | |

| PDI 3 | Propanol | 0.25 | Microcrystals |

Q. What analytical techniques validate the purity and stability of N,N'-dicyclohexyl propanediamide derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.